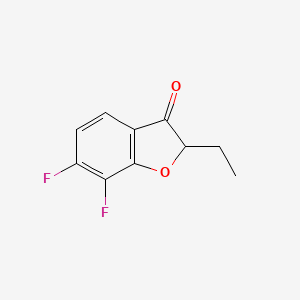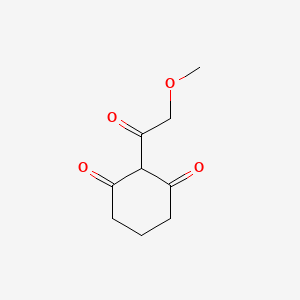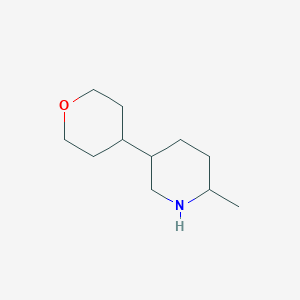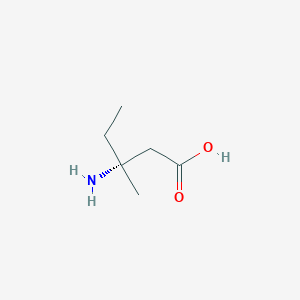![molecular formula C7H9NO2 B15274049 5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)
5-Azaspiro[2.5]octane-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azaspiro[25]octane-4,7-dione is a heterocyclic compound characterized by a spiro-connected bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]octane-4,7-dione typically involves the annulation of cyclopentane or four-membered rings. One common method starts with 1-aminocyclopropane carboxylate as the initial raw material. The process involves several steps, including cyclization and reduction, to yield the final product .
Industrial Production Methods
For large-scale production, the synthesis process is optimized for high yield and environmental friendliness. The preparation method involves stable process conditions and high controllability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.5]octane-4,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Azaspiro[2.5]octane-4,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.5]octane-4,7-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound has a similar spiro-connected bicyclic structure but differs in the size of the rings and the position of the nitrogen atom.
7-Amino-5-azaspiro[2.5]octane-4,6-dione: This compound is structurally similar but contains an additional amino group, which may confer different chemical and biological properties.
Uniqueness
5-Azaspiro[2.5]octane-4,7-dione is unique due to its specific ring structure and the position of the nitrogen atom.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-azaspiro[2.5]octane-4,7-dione |
InChI |
InChI=1S/C7H9NO2/c9-5-3-7(1-2-7)6(10)8-4-5/h1-4H2,(H,8,10) |
InChI Key |
IEJUHUXHJFUOST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273974.png)



![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid](/img/structure/B15273994.png)
![ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)



![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)

![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)
amine](/img/structure/B15274079.png)
